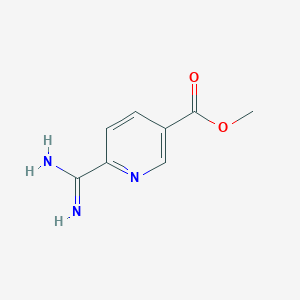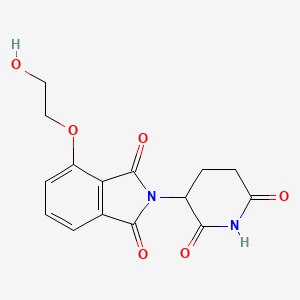
Thalidomide-O-PEG1-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG1-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its anti-inflammatory and anti-cancer properties . The addition of polyethylene glycol (PEG) to thalidomide enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG1-OH involves the conjugation of thalidomide with a PEG moiety. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with the thalidomide molecule under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG1-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide or PEG moieties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which can have enhanced biological activities .
Scientific Research Applications
Thalidomide-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug properties.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular proteins.
Medicine: Explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties. .
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG1-OH involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of specific proteins, leading to its anti-inflammatory and anti-cancer effects. The PEG moiety enhances the compound’s pharmacokinetic properties, allowing for better distribution and prolonged activity in the body .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its anti-inflammatory and anti-cancer properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-O-PEG1-OH stands out due to its PEGylation, which significantly improves its solubility and bioavailability compared to its parent compound and other derivatives. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages in drug delivery and therapeutic efficacy .
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-6-7-23-10-3-1-2-8-12(10)15(22)17(14(8)21)9-4-5-11(19)16-13(9)20/h1-3,9,18H,4-7H2,(H,16,19,20) |
InChI Key |
HUGQAOWECNGJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


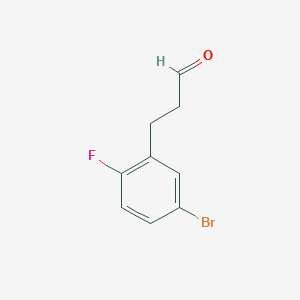
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
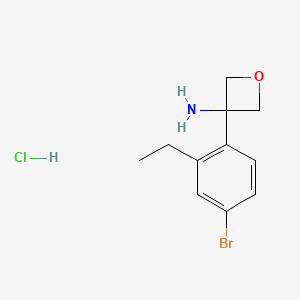
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
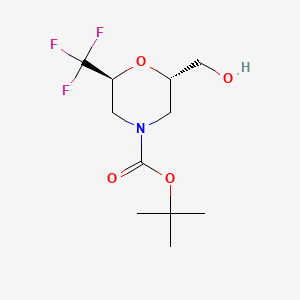
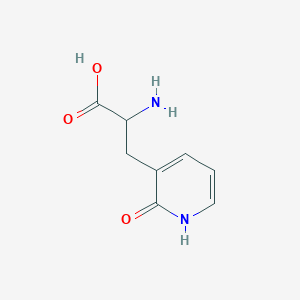
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

